Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a unique chemical compound with the empirical formula C14H14ClNO2 . It has a molecular weight of 263.72 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H14ClNO2 . This indicates that the molecule is composed of 14 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 263.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their potential in the field of organic chemistry and material science:
- A study described the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminum metal under microwave assistance, showcasing an efficient method for producing quinoline derivatives with a high yield of 94.2% (Song Bao-an, 2012).
- Another research focused on the myorelaxant activity of hexahydroquinoline derivatives, indicating the versatility of quinoline carboxylates in medicinal chemistry (M. Gündüz et al., 2008).
- The reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide was explored, providing insights into the chemical behavior and potential applications of these compounds in synthesizing complex molecules (I. Ukrainets et al., 2009).
Potential Applications
Research on this compound derivatives also extends to their potential applications in various domains:
- Quinoline-3-carboxylates were identified as potential antibacterial agents, demonstrating the role of quinoline derivatives in developing new antimicrobial compounds (V. Krishnakumar et al., 2012).
- A study on the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives showcased their moderate antibacterial activity, suggesting their relevance in pharmaceutical research (G. L. Balaji et al., 2013).
- Another research demonstrated the efficient synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, highlighting the compound's role as a versatile building block in organic synthesis (Yang Li et al., 2020).
Safety and Hazards
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is classified as a non-combustible solid . It has a WGK classification of 3 . The compound does not have a flash point . The safety information provided by Ambeed, Inc. includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 .
Properties
IUPAC Name |
ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIBBHSQWPMQAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363157 |
Source
|
Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338954-49-7 |
Source
|
Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.